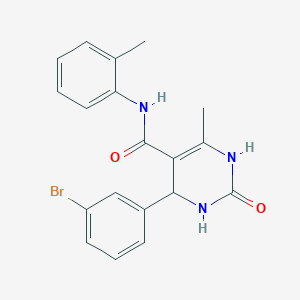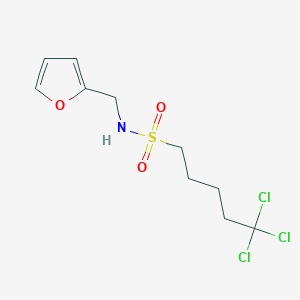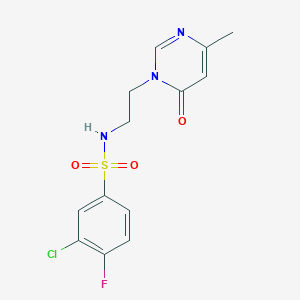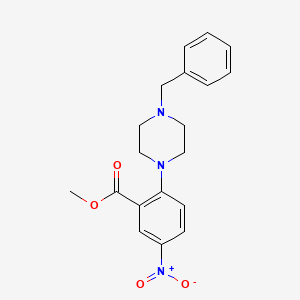
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide
説明
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPC is a pyrazole derivative that is synthesized through a multistep process, and it exhibits unique biochemical and physiological effects that make it a promising candidate for further investigation.
科学的研究の応用
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide has been shown to exhibit potent antioxidant and anti-inflammatory activities, making it a promising candidate for the treatment of various diseases, such as cancer, diabetes, and cardiovascular disorders. 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide has been shown to inhibit the activation of NF-κB and MAPKs, which are involved in the regulation of inflammation and cell survival. 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide has also been shown to activate the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide has been shown to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory activities, neuroprotective effects, and antidiabetic effects. 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide has been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in the pathogenesis of various diseases, such as cancer and cardiovascular disorders. 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the regulation of inflammation. 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide has been shown to protect against oxidative stress-induced neuronal damage by inhibiting the activation of NF-κB and MAPKs. 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide has also been shown to improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
実験室実験の利点と制限
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide has several advantages for lab experiments, including its potent antioxidant and anti-inflammatory activities, its neuroprotective effects, and its antidiabetic effects. 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide is also relatively easy to synthesize, making it readily available for research purposes. However, 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide has some limitations for lab experiments, including its limited solubility in aqueous solutions, which may limit its bioavailability and efficacy. 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide also has a relatively short half-life, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide, including its potential applications in the treatment of various diseases, such as cancer, diabetes, and cardiovascular disorders. Future research should focus on elucidating the mechanism of action of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide and identifying its molecular targets. Future research should also investigate the pharmacokinetics and pharmacodynamics of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide, including its bioavailability, metabolism, and toxicity. Finally, future research should investigate the potential of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
合成法
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide is synthesized through a multistep process that involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorobenzaldehyde hydrazone. The hydrazone is then reacted with ethyl acetoacetate to form 4-chlorobenzaldehyde ethyl acetoacetate hydrazone, which is subsequently cyclized with hydrazine hydrate to form 1-(4-chlorophenyl)-3-(1-ethoxy-1-oxopropan-2-yl)-1H-pyrazole-4-carbohydrazide. The final step involves the hydrolysis of the ethyl ester to yield 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide.
特性
IUPAC Name |
1-(4-chlorophenyl)-4-hydroxypyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c11-6-1-3-7(4-2-6)15-5-8(16)9(14-15)10(17)13-12/h1-5,16H,12H2,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXSGZRAFPBQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C(=O)NN)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328096 | |
| Record name | 1-(4-chlorophenyl)-4-hydroxypyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26670164 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide | |
CAS RN |
334832-89-2 | |
| Record name | 1-(4-chlorophenyl)-4-hydroxypyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide](/img/structure/B2536617.png)
![N-(2,2-diethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2536618.png)
![6-Bromoimidazo[1,2-b]pyridazine;hydrobromide](/img/structure/B2536619.png)

![1-[(2-Methylpyrazol-3-yl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2536623.png)
![3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2536625.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2536626.png)
![1-(2,4-Dimethylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2536627.png)


![3-chloro-N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)benzenecarboxamide](/img/structure/B2536630.png)

